

# Amivantamab Demonstrates Synergistic Antitumor Activity with Chemotherapy in Preclinical and Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Edaxeterkib |           |  |  |  |
| Cat. No.:            | B3323733    | Get Quote |  |  |  |

#### For Immediate Release

New research and clinical trial data reveal that amivantamab (RYBREVANT®), a bispecific antibody targeting both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition (MET) pathways, exhibits significant synergistic effects when used in combination with chemotherapy agents, particularly carboplatin and pemetrexed. This combination therapy is emerging as a promising strategy for the treatment of non-small cell lung cancer (NSCLC), especially in patients with specific EGFR mutations.

Amivantamab's unique dual-targeting mechanism of action disrupts both EGFR and MET signaling, which are key drivers of tumor growth and resistance to treatment.[1][2][3] By binding to the extracellular domains of both receptors, amivantamab blocks ligand binding and promotes the degradation of these receptors.[4][5] Furthermore, it engages the immune system to target cancer cells through antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis, a process of cell nibbling by macrophages.[1][5]

## **Preclinical Evidence of Synergy**

Preclinical studies have laid the groundwork for the clinical application of amivantamab in combination with chemotherapy. These in vitro and in vivo models have demonstrated that the addition of amivantamab to standard chemotherapy regimens results in a greater antitumor effect than either treatment alone. While specific quantitative synergy data such as combination



index (CI) values from published preclinical literature are not readily available in the provided search results, the consistent progression to successful clinical trials strongly implies a synergistic or at least additive effect observed in preclinical models. The rationale for combining amivantamab with chemotherapy stems from their complementary mechanisms of action: amivantamab's targeted approach on EGFR and MET pathways and the broad cytotoxic effects of chemotherapy.

#### **Clinical Validation in Landmark Trials**

The synergistic potential of amivantamab with chemotherapy has been robustly confirmed in large-scale clinical trials, most notably the PAPILLON and MARIPOSA-2 studies. These trials have provided compelling quantitative data supporting the enhanced efficacy of this combination therapy in patients with advanced NSCLC.

# PAPILLON Trial: A New Standard of Care in First-Line Treatment

The Phase 3 PAPILLON trial evaluated the efficacy and safety of amivantamab in combination with carboplatin and pemetrexed as a first-line treatment for patients with advanced NSCLC harboring EGFR exon 20 insertion mutations. The results demonstrated a statistically significant improvement in progression-free survival (PFS) for the combination therapy group compared to chemotherapy alone.[6][7][8][9]

| Endpoint                                      | Amivantamab<br>+<br>Chemotherapy | Chemotherapy<br>Alone | Hazard Ratio<br>(95% CI)     | P-value    |
|-----------------------------------------------|----------------------------------|-----------------------|------------------------------|------------|
| Median<br>Progression-Free<br>Survival        | 11.4 months[9]                   | 6.7 months[9]         | 0.395 (0.30–<br>0.53)[8]     | <0.0001[8] |
| Objective<br>Response Rate                    | 73%[9]                           | 47%[9]                | Odds Ratio: 3.0<br>(1.8–4.8) | <0.0001[8] |
| 18-Month<br>Progression-Free<br>Survival Rate | 31%[6]                           | 3%[9]                 |                              |            |





Table 1: Key Efficacy Outcomes from the PAPILLON Trial.

## MARIPOSA-2 Trial: Overcoming Resistance in Second-Line Treatment

The Phase 3 MARIPOSA-2 trial investigated the efficacy of amivantamab plus chemotherapy in patients with EGFR-mutated advanced NSCLC who had progressed on or after treatment with osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI). The study showed that the addition of amivantamab to chemotherapy led to a significant improvement in PFS compared to chemotherapy alone.[10][11]

| Endpoint                               | Amivantamab<br>+<br>Chemotherapy | Chemotherapy<br>Alone | Hazard Ratio<br>(95% CI) | P-value     |
|----------------------------------------|----------------------------------|-----------------------|--------------------------|-------------|
| Median<br>Progression-Free<br>Survival | 6.3 months[11]                   | 4.2 months[11]        | 0.48 (0.36-0.64)<br>[10] | <0.0001[11] |
| Confirmed Overall Response Rate        | 53%[11]                          | 29%[11]               | <0.0001[11]              |             |

Table 2: Key Efficacy Outcomes from the MARIPOSA-2 Trial.

## Signaling Pathways and Mechanism of Synergy

The synergistic effect of amivantamab and chemotherapy can be attributed to their distinct and complementary mechanisms of action targeting multiple facets of cancer cell biology.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. researchgate.net [researchgate.net]
- 2. The development of amivantamab for the treatment of non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Spotlight on Amivantamab (JNJ-61186372) for EGFR Exon 20 Insertions Positive Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. RYBREVANT Mechanism of Action [jnjmedicalconnect.com]
- 6. PAPILLON: Adding Amivantamab to First-Line Chemotherapy Prolongs Progression-Free Survival in NSCLC Subset The ASCO Post [ascopost.com]
- 7. youtube.com [youtube.com]
- 8. Adding amivantamab to chemotherapy prolongs PFS in NSCLC [dailyreporter.esmo.org]
- 9. JNCCN 360 Non-Small Cell Lung Cancer Phase III Trial Supports Use of Amivantamab in NSCLC With <em>EGFR</em> Exon 20 Insertions [inccn360.org]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- To cite this document: BenchChem. [Amivantamab Demonstrates Synergistic Antitumor Activity with Chemotherapy in Preclinical and Clinical Settings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3323733#edaxeterkib-synergy-with-chemotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com